molecular formula C8H17NO2S B2868381 Ethyl (3R)-3-amino-5-methylsulfanylpentanoate CAS No. 2287236-56-8

Ethyl (3R)-3-amino-5-methylsulfanylpentanoate

Cat. No.: B2868381
CAS No.: 2287236-56-8
M. Wt: 191.29
InChI Key: IUOGKHWXMHRCFV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R)-3-amino-5-methylsulfanylpentanoate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and an ester functional group. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-amino-5-methylsulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of a diketoreductase enzyme to catalyze the stereoselective reduction of a β,δ-diketo ester, resulting in the formation of the desired chiral compound .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, biocatalytic processes using engineered microorganisms or enzymes are employed to achieve high stereoselectivity and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-5-methylsulfanylpentanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl (3R)-3-amino-5-methylsulfanylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-5-methylsulfanylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The methylsulfanyl group can participate in redox reactions, modulating the redox state of the cellular environment .

Comparison with Similar Compounds

Ethyl (3R)-3-amino-5-methylsulfanylpentanoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important molecule for various synthetic and research purposes

Properties

IUPAC Name

ethyl (3R)-3-amino-5-methylsulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-3-11-8(10)6-7(9)4-5-12-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGKHWXMHRCFV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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